4-[(3-Trifluoromethyl)phenyl]-1-butene
Description
4-[(3-Trifluoromethyl)phenyl]-1-butene (CAS: 21172-36-1) is an organofluorine compound with the molecular formula C₁₁H₁₁F₃ and a molar mass of 200.2 g/mol. Structurally, it consists of a butene chain (C₄H₇) attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position (3-position). The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-but-3-enyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-5-9-6-4-7-10(8-9)11(12,13)14/h2,4,6-8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSKNRRMHVGQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641207 | |
| Record name | 1-(But-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-36-1 | |
| Record name | 1-(But-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Trifluoromethyl)phenyl]-1-butene typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with but-3-en-1-yl magnesium bromide under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Trifluoromethyl)phenyl]-1-butene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-[(3-Trifluoromethyl)phenyl]-1-butanol or 4-[(3-Trifluoromethyl)phenyl]butanone.
Reduction: Formation of 4-[(3-Trifluoromethyl)phenyl]butane.
Substitution: Formation of halogenated derivatives such as 4-[(3-Trifluoromethyl)phenyl]-1-bromo-1-butene.
Scientific Research Applications
4-[(3-Trifluoromethyl)phenyl]-1-butene has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(3-Trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets, primarily through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The trifluoromethyl group also influences the electronic properties of the phenyl ring, making it more reactive towards nucleophiles and electrophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and utility, 4-[(3-Trifluoromethyl)phenyl]-1-butene is compared with three analogs: BPEB12 , FIPI , and NCDOB . These compounds share structural motifs involving fluorinated aromatic systems but differ in functional groups and applications.
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Backbone Complexity :
- This compound features a simple alkenyl chain, contrasting with BPEB12’s extended ethynyl-linked aromatic system and FIPI/NCDOB’s heterocyclic cores. This simplicity enhances its synthetic accessibility but limits functional diversity compared to polycyclic analogs .
- The trifluoromethyl group in this compound is a single electron-withdrawing substituent, whereas BPEB12 contains multiple fluorine atoms and a trifluoromethoxy group, amplifying its polarity and thermal stability for liquid crystal applications .
Pharmacological Relevance :
- While FIPI and NCDOB incorporate benzimidazolone and carboxamide moieties for targeted enzyme inhibition, this compound lacks such pharmacophores, relegating it to intermediate roles rather than direct bioactivity .
Research Findings and Limitations
- Thermal Stability: The trifluoromethyl group in this compound improves thermal resistance compared to non-fluorinated alkenes but is less stable than BPEB12’s perfluorinated structure .
- Reactivity : The compound’s alkene moiety enables addition or polymerization reactions, though its reactivity is lower than ethynyl-containing analogs like BPEB12 .
Biological Activity
4-[(3-Trifluoromethyl)phenyl]-1-butene, a compound characterized by its unique trifluoromethyl group and butene backbone, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.19 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to the trifluoromethyl group, which influences the compound's reactivity and interaction with biological targets. This group enhances the compound's ability to penetrate cell membranes and interact with intracellular proteins, potentially affecting various metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .
- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise. The trifluoromethyl group is known to enhance the bioavailability of compounds, which may contribute to their efficacy in cancer treatment .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives containing trifluoromethyl groups exhibited potent growth inhibition against Gram-positive bacteria. The compounds showed bactericidal effects and low toxicity to human cells .
- Drug Development : The compound has been investigated as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties. Its unique chemical structure allows for modifications that can enhance therapeutic efficacy .
- Mechanistic Studies : Research focusing on the binding affinity of this compound with various enzymes and receptors indicates that the trifluoromethyl group increases interactions due to enhanced lipophilicity .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct advantages due to its structural features:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Lipophilicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene | Moderate | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
